
3'-Dt cep
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Deoxy-5’-O-DMT-5-methyluridine 2’-CE phosphoramidite, commonly known as 3’-Dt cep, is a chemical compound used primarily in the synthesis of oligonucleotides. Oligonucleotides are short DNA or RNA molecules that have a wide range of applications in genetic research, diagnostics, and therapeutics. The compound is particularly valued for its role in the development of therapeutic oligonucleotides due to its high purity and efficiency in synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-5’-O-DMT-5-methyluridine 2’-CE phosphoramidite involves several key steps:
Protection of the Hydroxyl Groups: The synthesis begins with the protection of the hydroxyl groups of the nucleoside. This is typically achieved using dimethoxytrityl chloride (DMT-Cl) to protect the 5’-hydroxyl group.
Phosphitylation: The protected nucleoside is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. This step introduces the phosphoramidite group necessary for oligonucleotide synthesis.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and remove any impurities.
Industrial Production Methods
In industrial settings, the production of 3’-Deoxy-5’-O-DMT-5-methyluridine 2’-CE phosphoramidite follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the protection and phosphitylation reactions.
Automated Purification: Advanced purification techniques, including automated HPLC systems, are employed to ensure consistent quality and high purity.
Quality Control: Rigorous quality control measures, including NMR and mass spectrometry, are implemented to verify the chemical structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-Deoxy-5’-O-DMT-5-methyluridine 2’-CE phosphoramidite undergoes several types of chemical reactions:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group, which is a crucial step in oligonucleotide synthesis.
Substitution: The compound can participate in substitution reactions where the phosphoramidite group is replaced by other functional groups.
Deprotection: The DMT group can be removed under acidic conditions to expose the hydroxyl group for further reactions.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide is commonly used for the oxidation of the phosphoramidite group.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Deprotection: Trichloroacetic acid (TCA) in dichloromethane is typically used for the removal of the DMT group.
Major Products Formed
The major products formed from these reactions include:
Phosphate-Linked Oligonucleotides: Formed through the oxidation of the phosphoramidite group.
Substituted Nucleosides: Resulting from substitution reactions.
Deprotected Nucleosides: Obtained after the removal of the DMT group.
Scientific Research Applications
3’-Deoxy-5’-O-DMT-5-methyluridine 2’-CE phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying DNA and RNA interactions.
Biology: Essential for the development of probes and primers used in polymerase chain reactions (PCR) and other molecular biology techniques.
Medicine: Plays a crucial role in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic purposes.
Industry: Utilized in the large-scale production of oligonucleotides for diagnostic kits and therapeutic agents
Mechanism of Action
The mechanism by which 3’-Deoxy-5’-O-DMT-5-methyluridine 2’-CE phosphoramidite exerts its effects involves several steps:
Incorporation into Oligonucleotides: The compound is incorporated into oligonucleotides during synthesis.
Formation of Phosphate Linkages: The phosphoramidite group is oxidized to form stable phosphate linkages, which are essential for the stability and functionality of the oligonucleotide.
Target Interaction: The synthesized oligonucleotides can then interact with specific DNA or RNA sequences, enabling various applications such as gene silencing, diagnostics, and therapeutic interventions.
Comparison with Similar Compounds
Similar Compounds
- 3’-Deoxy-5’-O-DMT-5-methylcytidine 2’-CE phosphoramidite
- 3’-Deoxy-5’-O-DMT-5-methyladenosine 2’-CE phosphoramidite
- 3’-Deoxy-5’-O-DMT-5-methylguanosine 2’-CE phosphoramidite
Uniqueness
3’-Deoxy-5’-O-DMT-5-methyluridine 2’-CE phosphoramidite is unique due to its specific structure, which includes a methyl group at the 5-position of the uridine base. This modification enhances the stability and binding affinity of the resulting oligonucleotides, making it particularly useful for therapeutic applications .
Properties
IUPAC Name |
3-[[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-36-24-35(51-38(36)43-25-29(5)37(45)42-39(43)46)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-36,38H,11,23-24,26H2,1-7H3,(H,42,45,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSQEEMWSGWZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H49N4O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol](/img/structure/B12098361.png)

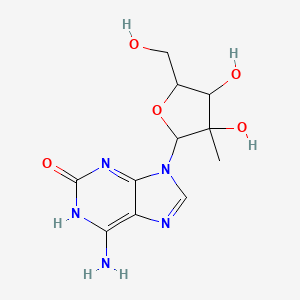

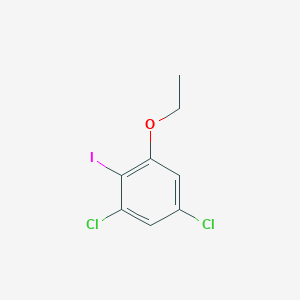


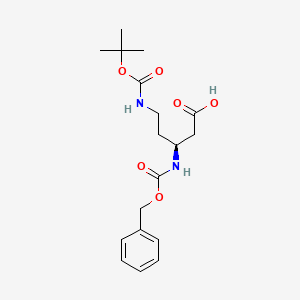
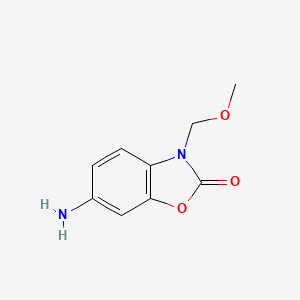
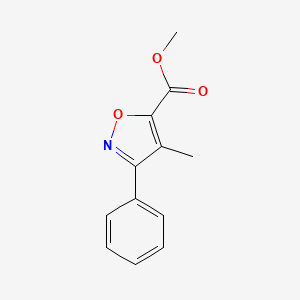

![8-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B12098438.png)
![2-Fluoro-6-[(propan-2-yl)amino]benzonitrile](/img/structure/B12098442.png)
